2-(2-Aminoethoxy)phenol

Medicinal Chemistry Organic Synthesis Physicochemical Properties

2-(2-Aminoethoxy)phenol (CAS 40340-32-7) is an organic building block featuring a phenolic hydroxyl group and an aminoethoxy side chain. Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 40340-32-7
Cat. No. B020127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)phenol
CAS40340-32-7
Synonyms2-(2-Aminoethoxy)phenol;  o-Hydroxyphenoxyethylamine; 
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OCCN
InChIInChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2
InChIKeyXLHORNMWQFLFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethoxy)phenol (CAS 40340-32-7): Foundational Chemoinformatics and Procurement-Relevant Profile


2-(2-Aminoethoxy)phenol (CAS 40340-32-7) is an organic building block featuring a phenolic hydroxyl group and an aminoethoxy side chain . Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol . It is commonly encountered as a neat, colorless to pale yellow solid or liquid and is intended exclusively for laboratory research use . Its chemical identity is also referenced by the synonym 2-(2-Hydroxyphenoxy)ethylamine .

Phenolic amine building block with primary amine nucleophile for coupling
Organic-soluble neat form; compatible with non-aqueous reaction media
High-purity research chemical for multi-step synthetic sequences

Why 2-(2-Aminoethoxy)phenol (CAS 40340-32-7) is Not Interchangeable with Other Aminoethoxy Phenol Isomers or Analogs


Substituting 2-(2-Aminoethoxy)phenol with a positional isomer (e.g., para) or an analog (e.g., hydroxyethoxy or aminoaniline derivatives) is not chemically or procedurally equivalent due to distinct structural and physicochemical profiles that directly impact reactivity, solubility, and experimental outcomes. For instance, the ortho substitution of the aminoethoxy group on the phenolic ring dictates a unique spatial arrangement of hydrogen bond donors and acceptors, influencing molecular recognition and self-assembly behavior [1]. In contrast, the para isomer (4-(2-aminoethoxy)phenol, CAS 50634-76-9) presents a different electronic distribution and molecular geometry, which can alter its performance as a synthetic intermediate and its interaction with biological targets [1]. Such differences underscore the necessity for precise compound selection in research and development workflows.

Target 2-(2-Aminoethoxy)phenol (ortho)
Substitute risk Para isomer (4-(2-aminoethoxy)phenol) may alter H-bond geometry, solubility, and recognition behavior; not directly interchangeable.
Target Primary amine functional group
Substitute risk Hydroxyethoxy analog (2-(2-hydroxyethoxy)phenol) lacks nucleophilic amine; amide coupling and reductive amination routes may not transfer.
Target Phenol core (moderate ring activation)
Substitute risk Aniline analog (2-(2-aminoethoxy)aniline) shifts electrophilic substitution reactivity; regioisomeric outcomes may differ.

Quantitative Evidence for Differentiated Procurement of 2-(2-Aminoethoxy)phenol (CAS 40340-32-7)


Ortho vs. Para Substitution: Impact on Lipophilicity and Molecular Topology

The ortho-substituted 2-(2-Aminoethoxy)phenol exhibits a higher calculated lipophilicity (XLogP3 ~0.8) compared to its para isomer, 4-(2-aminoethoxy)phenol (XLogP3 ~0.5) [1][2]. This difference in partition coefficient can significantly influence compound solubility, membrane permeability, and chromatographic behavior. Furthermore, the ortho arrangement creates a distinct topological polar surface area (TPSA) and intramolecular hydrogen bonding potential compared to the para isomer, directly affecting molecular recognition and self-assembly properties [1][2]. Such differences are critical when selecting a building block for lead optimization or when developing a purification method.

Lipophilicity
Head-to-head
0.8 vs 0.5 (XLogP3)
Higher lipophilicity may influence solubility and permeability profiles.
Calculated values (PubChem); 0.3 log units higher than para isomer.
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Distinct Solubility Profile: Aqueous vs. Organic Solvent Compatibility

2-(2-Aminoethoxy)phenol is characterized as insoluble in water but readily soluble in organic solvents . In contrast, its para isomer, 4-(2-aminoethoxy)phenol, is reported to be soluble in water and polar organic solvents due to a more favorable alignment of its hydrophilic groups . This divergent solubility behavior has direct consequences for reaction media selection, work-up procedures, and formulation strategies.

Aqueous Solubility
Head-to-head
Insoluble vs Soluble (para isomer)
Dictates organic vs aqueous reaction medium selection.
Vendor-supplied solubility data.
Formulation Chemical Biology Process Chemistry

Reactivity Divergence: Amino vs. Hydroxyethoxy Analogs in Nucleophilic Reactions

2-(2-Aminoethoxy)phenol possesses a primary amine (pKa ~9-10) that serves as a strong nucleophile, enabling direct participation in amide bond formation and reductive amination reactions. Its close analog, 2-(2-hydroxyethoxy)phenol (CAS 4792-78-3), replaces the amine with a terminal hydroxyl group (pKa ~15-16), which is a significantly weaker nucleophile under physiological and typical synthetic conditions [1]. This functional group swap eliminates the compound's ability to form stable amide bonds, which is a cornerstone of many medicinal chemistry and bioconjugation strategies.

Nucleophile Strength
Class-level
Amine (pKa ~9-10) vs Hydroxyl (pKa ~15-16)
Amine enables amide coupling; reactivity absent in hydroxyethoxy analog.
Estimated pKa values; class-level inference.
Organic Synthesis Medicinal Chemistry Building Block

Role as a Key Intermediate in the Synthesis of Biologically Active 1-Aryl-2-(2-aminoethoxy)ethanols

2-(2-Aminoethoxy)phenol serves as a crucial building block for constructing a series of 1-aryl-2-(2-aminoethoxy)ethanols, which have been systematically evaluated for antiamnestic and antihypoxic activities [1]. In a structure-activity relationship (SAR) study, derivatives incorporating the 2-(2-aminoethoxy)phenol scaffold, such as compound 3b, demonstrated significant cognitive enhancing effects in animal models, a property not achievable with the unsubstituted phenol or simpler aminoalcohol analogs [1]. This highlights the compound's unique value as a scaffold for generating bioactive molecules.

Derivative Activity
Class-level
Reported antiamnestic/antihypoxic activity in mouse models
Supports neurological model-response context.
In vivo model data (Ono et al. 1995); endpoint context.
Medicinal Chemistry Cognitive Enhancers Neuropharmacology

Differentiation from 2-(2-Aminoethoxy)aniline: Impact of Phenol vs. Aniline Core on Electronic Properties

While 2-(2-Aminoethoxy)aniline (CAS 72210-17-4) shares the same aminoethoxy side chain, its core is an aniline (aminobenzene) rather than a phenol (hydroxybenzene). This substitution fundamentally alters the molecule's electronic character and reactivity [1]. The phenolic -OH group in 2-(2-Aminoethoxy)phenol is electron-donating via resonance, activating the aromatic ring towards electrophilic substitution at the ortho/para positions. In contrast, the aniline -NH2 group in the analog is even more strongly activating and directs substitution differently [1]. Consequently, these two compounds yield different regioisomeric products in electrophilic aromatic substitution reactions and exhibit distinct oxidation potentials, making them non-interchangeable as synthetic precursors.

Ring Activation
Class-level
Phenol core (moderate) vs Aniline core (strong)
Different electrophilic substitution outcomes expected.
Inferred from Hammett substituent constants.
Organic Synthesis Materials Chemistry Dye Chemistry

Structural Uniqueness Confirmed by Ortho Substitution Pattern and Conformational Flexibility

The specific ortho arrangement of the aminoethoxy group relative to the phenolic hydroxyl in 2-(2-Aminoethoxy)phenol (CAS 40340-32-7) creates a unique molecular geometry with three rotatable bonds . This contrasts with the meta isomer, 3-(2-aminoethoxy)phenol (CAS 669091-98-9), which, while possessing the same number of rotatable bonds, presents a different spatial orientation of hydrogen bond donors and acceptors [1]. This difference in 3D conformation can significantly impact molecular recognition, binding to biological targets, and the compound's ability to act as a ligand in metal coordination chemistry [1].

Substitution Geometry
Head-to-head
Ortho vs meta: distinct 3D spatial arrangement
Impacts molecular recognition and ligand design.
Inferred from SMILES/InChI structural data.
Chemoinformatics Molecular Modeling Structure-Based Design

Validated Application Scenarios for Procuring 2-(2-Aminoethoxy)phenol (CAS 40340-32-7)


Synthesis of 1-Aryl-2-(2-aminoethoxy)ethanol Derivatives for Neurological Research

2-(2-Aminoethoxy)phenol is a proven building block for the synthesis of 1-aryl-2-(2-aminoethoxy)ethanols, a class of compounds with demonstrated antiamnestic and antihypoxic activities in animal models . Its procurement is justified for medicinal chemistry programs aiming to develop novel cognitive enhancers or neuroprotective agents, as established by peer-reviewed structure-activity relationship studies .

Design of Lipophilic Phenolic Amine Scaffolds for Lead Optimization

For projects requiring a phenolic amine building block with enhanced lipophilicity (XLogP3 ~0.8) and solubility in organic solvents, 2-(2-Aminoethoxy)phenol is the appropriate choice over its more hydrophilic para isomer (XLogP3 ~0.5, water-soluble) [1]. This property profile is advantageous for improving the membrane permeability of drug candidates and for conducting reactions in organic media [1].

Development of Novel Ligands and Chelating Agents

The unique ortho-substitution pattern of 2-(2-Aminoethoxy)phenol creates a distinct 3D spatial arrangement of its amine and phenol groups, making it a valuable scaffold for designing bidentate or tridentate ligands for metal coordination [1]. This geometric specificity, which differentiates it from meta and para isomers, is critical for applications in catalysis, materials science, and the development of metal-based therapeutics [1].

Organic Synthesis Requiring an Amine-Functionalized Phenol with High Purity

As a commercial building block offered at ≥95% purity, 2-(2-Aminoethoxy)phenol is a reliable starting material for multi-step organic syntheses where the presence of a primary amine nucleophile is essential . Its high purity minimizes side reactions and simplifies purification, ensuring reproducible outcomes in complex synthetic sequences .

Application
Selection Property
Validation Focus
Neurological pathway tool compound synthesis
Scaffold for amine-linked aryl derivatives
Model-response endpoint assessment
Membrane permeability lead optimization
Higher lipophilicity (over para isomer)
Solubility and permeability screening
Bidentate/tridentate ligand design
Ortho-substitution geometry
Coordination chemistry and catalysis evaluation
Multi-step organic synthesis
High-purity amine handle
Reproducible coupling and purification

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